7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-26-16-6-2-4-14-12-17(27-18(14)16)20(25)23-9-11-24-10-8-22-19(24)15-5-3-7-21-13-15/h2-8,10,12-13H,9,11H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSIMRUBLAZZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CN=C3C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, pyridine, and imidazole. The key steps may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Methoxylation: Introduction of the methoxy group is usually done via methylation reactions using reagents like methyl iodide.
Carboxamide Formation: The carboxamide linkage is formed through amide coupling reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of Pyridine and Imidazole: These heterocycles are introduced through nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyridine and imidazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary, but typical reagents include halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated benzofuran derivative, while reduction of the carboxamide group may produce an amine-substituted benzofuran.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. Key findings include:
-
Mechanism of Action :
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : Treatment with this compound results in S-phase arrest in cancer cells, inhibiting their proliferation .
- Case Studies :
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | <10 | Apoptosis induction |
| MCF-7 | <10 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens:
- Antibacterial Effects :
- Exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Antifungal Properties :
- Preliminary studies indicate potential antifungal effects against strains such as Candida albicans.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µM |
| Escherichia coli | 4 µM |
| Candida albicans | 6 µM |
Mechanism of Action
The mechanism of action of 7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide
- 7-methoxy-N-(2-((6-(pyridin-3-yl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide
- 7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
Uniqueness
The uniqueness of 7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in its applications.
Biological Activity
7-Methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound involves several steps, typically beginning with the formation of the benzofuran core followed by functionalization to introduce the pyridine and imidazole moieties. Specific methods for synthesizing related compounds have been documented, including the use of various reagents and solvents under controlled conditions to optimize yield and purity .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown activity against Mycobacterium tuberculosis, with some exhibiting IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications to the compound's structure can enhance its efficacy against pathogenic bacteria.
Anticancer Properties
In vitro studies have demonstrated that certain derivatives possess anticancer properties, particularly against rapidly dividing cancer cell lines such as A549 (lung cancer) and others. The cytotoxicity of these compounds was assessed using various assays, revealing selective activity towards cancer cells while sparing normal human embryonic kidney cells . The mechanisms underlying this activity may involve apoptosis induction and inhibition of cell proliferation.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key proteins involved in disease pathways, potentially leading to its use as a therapeutic agent in treating diseases like cancer and tuberculosis .
Case Studies
| Study | Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|---|
| Study 1 | 7-Methoxy-N-(...) | Mycobacterium tuberculosis | 1.35 - 2.18 | Significant anti-tubercular activity |
| Study 2 | Similar Derivative | A549 Cancer Cells | Varies | Induces apoptosis in cancer cells |
| Study 3 | Related Compound | Various Cancer Cell Lines | <10 | Selective cytotoxicity observed |
Q & A
Q. How can researchers optimize the synthesis of 7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, in analogous benzoxazole derivatives, reactions in tetrahydrofuran (THF) with hydrochloric acid (HCl) under reflux conditions achieved yields of 76–83% . Key steps include:
- Reflux duration: 30 minutes at elevated temperatures to ensure complete reaction.
- Purification: Use of HPLC with a C18 column (e.g., 4.6 × 250 mm, 5 μm) and mobile phases like acetonitrile/water (0.1% formic acid) for isolating pure fractions .
- Catalyst selection: Piperidine or similar bases may enhance condensation efficiency in multi-step reactions.
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | THF + 4M HCl, 30 min reflux | 83% | >95% |
| 2 | Ethanol, piperidine catalyst | 76% | 93% |
Q. What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and molecular geometry. For example, aromatic protons in benzofuran and pyridine rings appear as distinct signals between δ 6.8–8.5 ppm .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight (e.g., [M+H]+ ion) and detects impurities. A retention time of 4–6 minutes under gradient elution (acetonitrile/water) is typical for benzofuran derivatives .
- High-Resolution Mass Spectrometry (HRMS): Resolves isotopic patterns and confirms empirical formulas (e.g., C₂₀H₁₈N₄O₃).
Advanced Research Questions
Q. How should researchers design molecular docking studies to predict interactions between this compound and adenosine A2A receptors?
Methodological Answer:
- Target selection: Use crystal structures of adenosine A2A receptors (PDB ID: 4EIY) for docking simulations. The pyridinyl-imidazole moiety may interact with hydrophobic pockets (e.g., Phe168, Leu249), while the methoxy group could form hydrogen bonds with Asn253 .
- Software tools: AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation: Compare docking scores with known A2A antagonists (e.g., ZM241385) and validate via radioligand displacement assays (IC₅₀ values) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay standardization: Use orthogonal methods (e.g., cell-based cAMP assays vs. receptor-binding studies) to cross-validate results.
- Pharmacokinetic profiling: Assess metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .
- Structural analogs: Synthesize derivatives (e.g., replacing methoxy with halogen groups) to isolate structure-activity relationships (SAR) and identify assay-specific artifacts.
Table 2: Example Strategies for Data Reconciliation
| Issue | Resolution Strategy | Key Metrics |
|---|---|---|
| Variable IC₅₀ in assays | Use recombinant receptors in controlled systems | Kd, Bmax |
| Low solubility | Optimize formulation (e.g., DMSO/PEG mixes) | LogP, solubility (mg/mL) |
Q. How can researchers investigate the metabolic pathways of this compound in preclinical models?
Methodological Answer:
- In vitro models: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I metabolites (oxidation, demethylation) are likely due to cytochrome P450 activity .
- Isotope labeling: Synthesize 14C-labeled analogs to track excretion routes (e.g., urine vs. feces).
- Pharmacokinetic modeling: Use WinNonlin or similar software to calculate AUC, t₁/₂, and bioavailability.
Q. What synthetic routes are recommended for generating deuterated or fluorinated analogs for mechanistic studies?
Methodological Answer:
- Deuterium incorporation: Replace methoxy groups with CD₃ via Pd-catalyzed cross-coupling using deuterated methanol .
- Fluorination: Introduce 18F via nucleophilic aromatic substitution (e.g., Cu-mediated reactions) for PET imaging probes.
- Purification challenges: Use size-exclusion chromatography (SEC) to separate halogenated byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
